(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid
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Overview
Description
(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is an organoboron compound that features a triazole ring substituted with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction is usually carried out in an aqueous medium, which provides a green chemistry approach to the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronate esters, while substitution reactions can produce various aryl or vinyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials, including polymers and catalysts. Its unique chemical properties allow for the creation of materials with specific desired characteristics .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and sensor development .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid: This compound has a similar structure but features a pyrazole ring instead of a triazole ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid: This compound includes a trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is unique due to the presence of the triazole ring, which provides stability and the ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-methyltriazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)2-5-6-7/h2,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKBWAUSMWXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NN1C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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